Cas no 1824460-31-2 (Pyridine, 3-ethenyl-2-fluoro-5-methyl-)

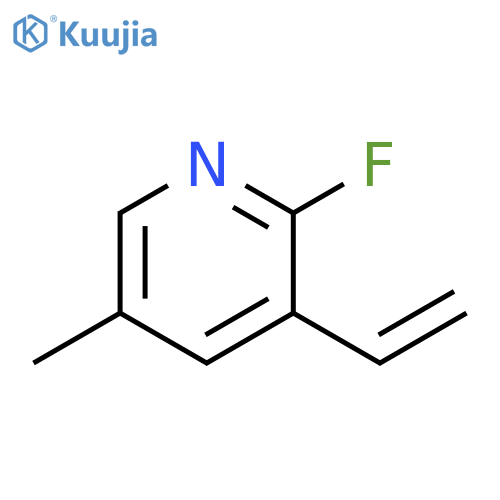

1824460-31-2 structure

商品名:Pyridine, 3-ethenyl-2-fluoro-5-methyl-

CAS番号:1824460-31-2

MF:C8H8FN

メガワット:137.154225349426

CID:5254030

Pyridine, 3-ethenyl-2-fluoro-5-methyl- 化学的及び物理的性質

名前と識別子

-

- Pyridine, 3-ethenyl-2-fluoro-5-methyl-

-

- インチ: 1S/C8H8FN/c1-3-7-4-6(2)5-10-8(7)9/h3-5H,1H2,2H3

- InChIKey: XRNPOVBLNKMHQE-UHFFFAOYSA-N

- ほほえんだ: C1(F)=NC=C(C)C=C1C=C

Pyridine, 3-ethenyl-2-fluoro-5-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-388709-1.0g |

3-ethenyl-2-fluoro-5-methylpyridine |

1824460-31-2 | 95.0% | 1.0g |

$813.0 | 2025-03-16 | |

| Enamine | EN300-388709-10.0g |

3-ethenyl-2-fluoro-5-methylpyridine |

1824460-31-2 | 95.0% | 10.0g |

$3500.0 | 2025-03-16 | |

| Enamine | EN300-388709-2.5g |

3-ethenyl-2-fluoro-5-methylpyridine |

1824460-31-2 | 95.0% | 2.5g |

$1594.0 | 2025-03-16 | |

| Enamine | EN300-388709-0.05g |

3-ethenyl-2-fluoro-5-methylpyridine |

1824460-31-2 | 95.0% | 0.05g |

$683.0 | 2025-03-16 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01103156-1g |

3-Ethenyl-2-fluoro-5-methylpyridine |

1824460-31-2 | 95% | 1g |

¥4011.0 | 2023-03-19 | |

| Enamine | EN300-388709-0.25g |

3-ethenyl-2-fluoro-5-methylpyridine |

1824460-31-2 | 95.0% | 0.25g |

$748.0 | 2025-03-16 | |

| Enamine | EN300-388709-5.0g |

3-ethenyl-2-fluoro-5-methylpyridine |

1824460-31-2 | 95.0% | 5.0g |

$2360.0 | 2025-03-16 | |

| Enamine | EN300-388709-0.5g |

3-ethenyl-2-fluoro-5-methylpyridine |

1824460-31-2 | 95.0% | 0.5g |

$781.0 | 2025-03-16 | |

| Enamine | EN300-388709-0.1g |

3-ethenyl-2-fluoro-5-methylpyridine |

1824460-31-2 | 95.0% | 0.1g |

$715.0 | 2025-03-16 |

Pyridine, 3-ethenyl-2-fluoro-5-methyl- 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

1824460-31-2 (Pyridine, 3-ethenyl-2-fluoro-5-methyl-) 関連製品

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬